4,4'-oxydiphthalic acid
Overview
Description
Mechanism of Action
Target of Action
It is known to be used in the synthesis of polyimide resins , suggesting that its targets could be related to the formation and modification of these polymers.
Mode of Action
It is known to participate in the synthesis of polyimide resins , indicating that it likely interacts with other compounds to form complex polymer structures.
Biochemical Pathways
Given its role in the synthesis of polyimide resins , it is likely involved in the biochemical pathways related to polymer formation and modification.
Result of Action
Its use in the synthesis of polyimide resins suggests that it contributes to the formation of these complex polymer structures.
Action Environment
Given its role in the synthesis of polyimide resins , factors such as temperature and solvent conditions could potentially impact its action.
Biochemical Analysis
Biochemical Properties
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- plays a significant role in biochemical reactions, particularly in the formation of MOF materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to metal ions to form coordination complexes. These interactions are crucial for the stability and functionality of the resulting MOF structures .
Cellular Effects
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it can impact the expression of genes involved in cellular stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. High doses can lead to cellular stress, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux, leading to changes in the levels of certain metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroquinone in the presence of a catalyst . The reaction typically occurs under reflux conditions with an appropriate solvent, such as acetic acid or toluene. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- often involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then reacted with hydroquinone . This method allows for large-scale production and is commonly used in the manufacturing of various polymers and resins.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic anhydride derivatives.
Reduction: Reduction reactions can yield various hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Phthalic anhydride derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of metal-organic frameworks (MOFs) and other polymeric materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Industry: It is used in the production of high-performance polymers, resins, and coatings.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can be compared with other benzenedicarboxylic acids, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but lacks the oxygen bridge between the two phthalic units.
Isophthalic acid (1,3-benzenedicarboxylic acid): Differently positioned carboxylic groups on the benzene ring.
Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic groups are positioned opposite each other on the benzene ring.
The uniqueness of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- lies in its ability to form stable complexes and its versatile reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-(3,4-dicarboxyphenoxy)phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVXPSKEVWKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064775 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7717-76-2 | |
Record name | 4,4′-Oxydiphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7717-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007717762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of 4,4'-Oxydiphthalic acid?
A1: this compound has the molecular formula C16H10O7 and a molecular weight of 314.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers do not detail specific spectroscopic data, ODPA is commonly characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) [, ] and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, while NMR provides insights into the compound's structure and purity.
Q3: How is this compound used in material science?
A3: ODPA is a key building block in synthesizing high-performance polymers, particularly polyimides [, , , ]. Its rigid structure and ability to form strong intermolecular interactions contribute to the exceptional thermal stability, mechanical strength, and chemical resistance of these polymers.
Q4: Can you elaborate on the stability of ODPA-based materials under various conditions?
A4: Polyimide materials derived from ODPA exhibit remarkable stability under a wide range of conditions. Research highlights their high glass transition temperatures (Tg), often exceeding 360 °C [], indicating excellent thermal resistance. These materials also demonstrate resilience to thermal-oxidative degradation even after prolonged exposure to elevated temperatures (e.g., 320 °C for 500 hours) []. Additionally, they exhibit good hygrothermal resistance, maintaining their properties after prolonged exposure to high humidity and temperature (e.g., 120 °C under 2 atm for 100 hours) [].
Q5: How is this compound used in coordination chemistry?
A5: ODPA serves as a versatile ligand in coordination chemistry, forming diverse metal-organic frameworks (MOFs) [, , , , , , , , , ]. Its ability to adopt various coordination modes with metal ions allows for the construction of intricate architectures with potential applications in areas like gas storage, catalysis, and sensing.
Q6: What role does the structure of ODPA play in the formation of MOFs?
A6: ODPA's V-shaped structure and its multidentate nature, arising from the four carboxylate groups, are crucial for MOF formation [, ]. These features enable ODPA to bridge multiple metal centers, leading to the formation of extended networks with diverse topologies.
Q7: Are there examples of ODPA-based MOFs exhibiting specific functionalities?
A7: Yes, research demonstrates the functional versatility of ODPA-based MOFs. For instance, some ODPA-based MOFs have shown promising luminescent properties, acting as sensors for detecting specific anions like SCN-, Cl-, Br-, and I- in aqueous solutions [].
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